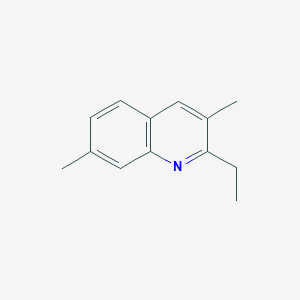
Butanoic acid, 4-((3-hydroxypropyl)nitrosoamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanoic acid, 4-((3-hydroxypropyl)nitrosoamino)- is a chemical compound with the molecular formula C7H14N2O4. It consists of 14 hydrogen atoms, 7 carbon atoms, 2 nitrogen atoms, and 4 oxygen atoms . This compound is known for its unique structure, which includes a nitrosoamino group attached to a butanoic acid backbone.
Méthodes De Préparation
The synthesis of Butanoic acid, 4-((3-hydroxypropyl)nitrosoamino)- involves several steps. One common method includes the reaction of butanoic acid with 3-hydroxypropylamine, followed by nitrosation to introduce the nitroso group. The reaction conditions typically involve the use of acidic or basic catalysts to facilitate the formation of the desired product .
Analyse Des Réactions Chimiques
Butanoic acid, 4-((3-hydroxypropyl)nitrosoamino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Applications De Recherche Scientifique
Butanoic acid, 4-((3-hydroxypropyl)nitrosoamino)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of cancer research.
Industry: It is used in the production of various fine chemicals and pharmaceutical intermediates.
Mécanisme D'action
The mechanism of action of Butanoic acid, 4-((3-hydroxypropyl)nitrosoamino)- involves its interaction with molecular targets in biological systems. The nitroso group can participate in redox reactions, affecting cellular signaling pathways and enzyme activities. The compound’s effects are mediated through its ability to modify proteins and other biomolecules .
Comparaison Avec Des Composés Similaires
Butanoic acid, 4-((3-hydroxypropyl)nitrosoamino)- can be compared with other nitrosoamino compounds, such as:
Butanoic acid, 4-((3-hydroxypropyl)amino)-: Lacks the nitroso group, resulting in different chemical properties and reactivity.
Butanoic acid, 4-((3-nitropropyl)nitrosoamino)-: Contains a nitro group, which significantly alters its chemical behavior.
Propriétés
Numéro CAS |
79448-08-1 |
|---|---|
Formule moléculaire |
C7H14N2O4 |
Poids moléculaire |
190.20 g/mol |
Nom IUPAC |
4-[3-hydroxypropyl(nitroso)amino]butanoic acid |
InChI |
InChI=1S/C7H14N2O4/c10-6-2-5-9(8-13)4-1-3-7(11)12/h10H,1-6H2,(H,11,12) |
Clé InChI |
GYAOMXMOVMVRHW-UHFFFAOYSA-N |
SMILES canonique |
C(CC(=O)O)CN(CCCO)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


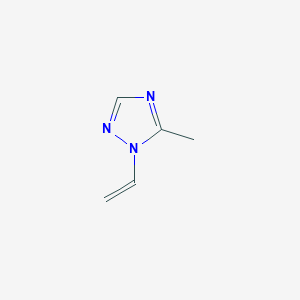
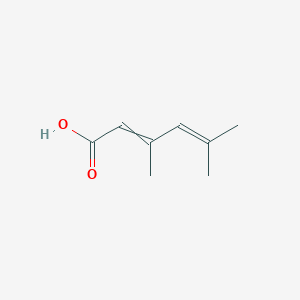

![2-Butanone, 4-[(4-bromophenyl)amino]-](/img/structure/B14428517.png)
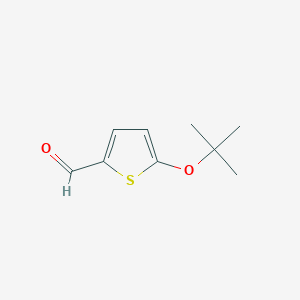
![1,1'-[1,3-Phenylenebis(oxyprop-1-yne-3,1-diyl)]di(cyclohexan-1-ol)](/img/structure/B14428519.png)
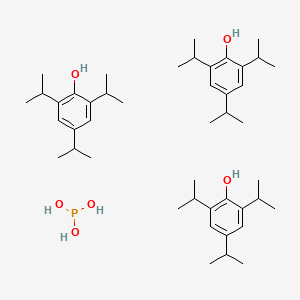
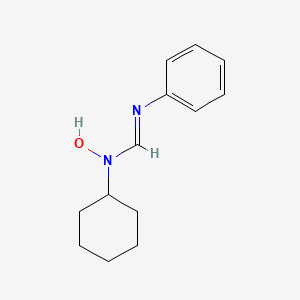
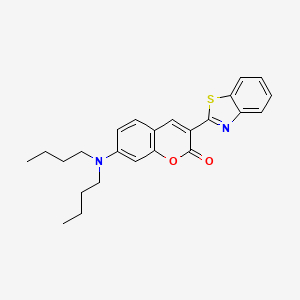
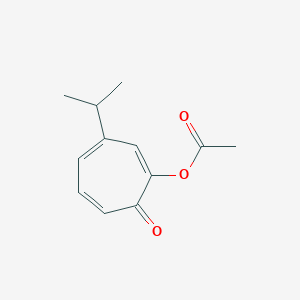
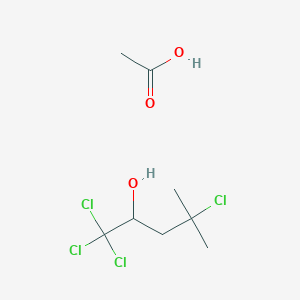
![Chloro(difluoro)[(trifluoromethyl)selanyl]methane](/img/structure/B14428543.png)

